molecular formula C35H38N2O10 B12211364 4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B12211364
M. Wt: 646.7 g/mol
InChI Key: DYSNWONBHAEJMZ-UHFFFAOYSA-N
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Description

4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound featuring multiple functional groups, including hydroxy, trimethoxyphenyl, and oxobutanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trimethoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the hydroxy group: This can be done via hydroxylation reactions.

    Formation of the oxobutanoic acid moiety: This step may involve acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxobutanoic acid moiety can be reduced to form alcohols.

    Substitution: The trimethoxyphenyl groups can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs targeting various diseases.

    Biological Research: It can be used to study the interactions of complex organic molecules with biological systems.

    Pharmacology: It may exhibit pharmacological activities such as anti-cancer, anti-inflammatory, or antimicrobial effects.

    Industrial Applications: It can be used in the synthesis of other complex organic compounds or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Inhibition of enzymes: It may inhibit enzymes involved in disease pathways.

    Interaction with receptors: It may bind to specific receptors, modulating their activity.

    Disruption of cellular processes: It may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.

Uniqueness

4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-ox

Properties

Molecular Formula

C35H38N2O10

Molecular Weight

646.7 g/mol

IUPAC Name

4-oxo-4-[7-oxo-6,9-bis(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]butanoic acid

InChI

InChI=1S/C35H38N2O10/c1-42-26-15-20(16-27(43-2)34(26)46-5)19-13-23-32(25(38)14-19)33(21-17-28(44-3)35(47-6)29(18-21)45-4)37(30(39)11-12-31(40)41)24-10-8-7-9-22(24)36-23/h7-10,15-19,33,36H,11-14H2,1-6H3,(H,40,41)

InChI Key

DYSNWONBHAEJMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C2

Origin of Product

United States

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